molecular formula C18H17N3OS B2714429 N-phenethyl-2-(quinazolin-4-ylthio)acetamide CAS No. 392308-87-1

N-phenethyl-2-(quinazolin-4-ylthio)acetamide

Cat. No. B2714429
CAS RN: 392308-87-1
M. Wt: 323.41
InChI Key: ZZALUHFYWNYDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols . These synthesized compounds were examined for their anti-inflammatory activity and analgesic activity .

Scientific Research Applications

Antitumor Activities

  • A novel series of compounds related to N-phenethyl-2-(quinazolin-4-ylthio)acetamide have demonstrated remarkable broad-spectrum antitumor activities. Specifically, one compound exhibited significant growth inhibitory activity against various cancer cell lines, including renal, colon, non-small cell lung, breast, ovarian, and melanoma cancers, showing potent efficacy compared to known drugs (Ibrahim A. Al-Suwaidan et al., 2013). Other derivatives have shown extensive antitumor efficiency across different tumor subpanels, particularly towards renal and lung cancer cell lines, as well as leukemia and melanoma (M. Mohamed et al., 2016).

  • Some quinazolinone scaffolds were found to be potent selective inhibitors of histone deacetylase-6 (HDAC6), offering therapeutic potential for Alzheimer's disease through enhancing synaptic activities and reducing β-amyloid aggregation (Chao-Wu Yu et al., 2013).

Antimicrobial Activities

  • Certain derivatives have exhibited good antimicrobial activities, with specific compounds showing high activity against key pathogens. This suggests their potential as novel antimicrobial agents (O. Antypenko et al., 2016).

H1-Antihistaminic Agents

  • Novel quinazolinone derivatives have been synthesized as potential H1-antihistaminic agents. These compounds have shown significant protection against histamine-induced bronchospasm in animal models, with some compounds offering minimal sedation effects compared to standard treatments (V. Alagarsamy & P. Parthiban, 2014).

Antiviral Activities

  • Research into novel 2,3-disubstituted quinazolin-4(3H)-ones has identified compounds with potential antiviral properties against a range of viruses, including influenza and dengue. These findings highlight the versatility of quinazolinone derivatives in combating viral infections (P. Selvam et al., 2007).

properties

IUPAC Name

N-(2-phenylethyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-17(19-11-10-14-6-2-1-3-7-14)12-23-18-15-8-4-5-9-16(15)20-13-21-18/h1-9,13H,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZALUHFYWNYDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779546
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-phenethyl-2-(quinazolin-4-ylthio)acetamide

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